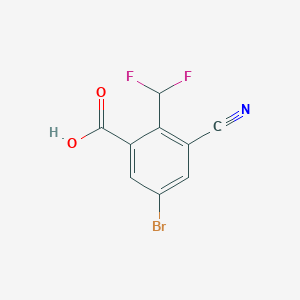

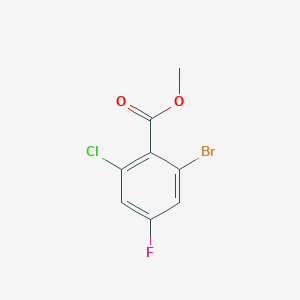

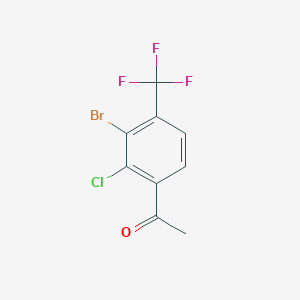

![molecular formula C8H15ClN2O2 B1413642 1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride CAS No. 2108830-94-8](/img/structure/B1413642.png)

1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride (DMHPOH) is a synthetic small molecule that has been studied for its potential applications in the field of medicinal chemistry. DMHPOH is a heterocyclic compound, which is a type of organic compound that contains rings of atoms. It has a unique structure that allows it to interact with a variety of biological targets, making it a promising candidate for drug discovery. DMHPOH has been studied for its potential in the treatment of a variety of conditions, including cancer, inflammation, and neurological disorders.

Applications De Recherche Scientifique

Synthesis and Structural Importance

1,2-Oxazines and their derivatives, including 1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride, are synthesized through the dehydration of dihydro-oxazines. These compounds are obtained from the cyclization of acyl-nitrosopentenones heated with urea in alcohol solvents. The importance of oxazinium salts as electrophiles in synthetic chemistry is highlighted, showcasing their role in various chemical reactions and the synthesis of chiral synthons (Sainsbury, 1991).

Applications in Polymer-Supported Syntheses

Polymer-supported syntheses (SPS) utilize solid-phase techniques to prepare variously functionalized oxazine and thiazine derivatives. This approach has enabled the creation of compounds with 1,2-oxazine scaffolds, demonstrating the versatility of oxazines in generating diverse molecular structures. Recent advances in stereoselective polymer-supported syntheses highlight the expanding field and the potential for further innovative uses of oxazine derivatives in synthetic chemistry (Králová, Ručilová, & Soural, 2018).

Role in Heterocyclic Chemistry

The review of 3-hydroxycoumarin chemistry underscores the significance of oxazine derivatives in heterocyclic chemistry. Oxazines serve as precursors to a myriad of heterocyclic compounds, including pyrido[2,3-c]coumarins and chromeno[4,3-e][1,3]oxazine derivatives. These findings illustrate the crucial role of oxazine scaffolds in the development of compounds with potential applications in various biological and chemical fields (Yoda, 2020).

Molecular Interactions and Solution Behavior

The study of hydrogen bonding in mixtures with dimethyl sulfoxide highlights the interaction of oxazine derivatives at the molecular level. Understanding these interactions is essential for comprehending the dissolution properties and macroscopic behavior of solutions containing oxazine compounds. This knowledge contributes to a better grasp of the fundamental properties of oxazines and their potential applications in various scientific fields (Kiefer, Noack, & Kirchner, 2011).

Propriétés

IUPAC Name |

1,7a-dimethyl-4a,5,6,7-tetrahydro-4H-pyrrolo[3,4-d][1,3]oxazin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2.ClH/c1-8-5-9-3-6(8)4-12-7(11)10(8)2;/h6,9H,3-5H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMAZMPWQQEBPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CNCC1COC(=O)N2C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

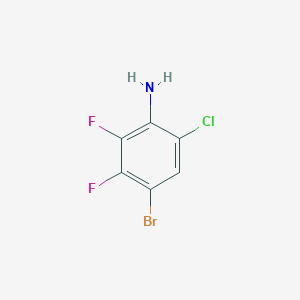

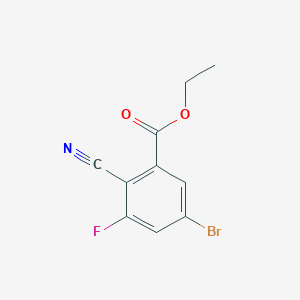

![tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate](/img/structure/B1413561.png)

![Sodium [5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413577.png)